molecular formula C5H9NO3 B3030564 (R)-6-(Hydroxymethyl)morpholin-3-one CAS No. 919286-65-0

(R)-6-(Hydroxymethyl)morpholin-3-one

Cat. No.: B3030564
CAS No.: 919286-65-0
M. Wt: 131.13
InChI Key: DMELBDGPDOJCTC-SCSAIBSYSA-N
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Description

®-6-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group at the 6-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Hydroxymethyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of morpholine with formaldehyde and an oxidizing agent to introduce the hydroxymethyl group at the 6-position. The reaction conditions typically include a solvent such as water or an alcohol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ®-6-(Hydroxymethyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-6-(Hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-6-(Hydroxymethyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-6-(Hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-3-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    6-Methylmorpholin-3-one: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

    3-Hydroxymethylmorpholine:

Uniqueness

®-6-(Hydroxymethyl)morpholin-3-one is unique due to the presence of both the hydroxymethyl and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .

Properties

IUPAC Name

(6R)-6-(hydroxymethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMELBDGPDOJCTC-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OCC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653095
Record name (6R)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-65-0
Record name (6R)-6-(Hydroxymethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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